(R)-Licarbazepine is the (R)-enantiomer of Licarbazepine, a 10-monohydroxy derivative of Oxcarbazepine. While not a pharmaceutical itself, (R)-Licarbazepine and its acetate form serve as crucial research tools for understanding the metabolism and enantioselective properties of related antiepileptic drugs like Oxcarbazepine and Eslicarbazepine Acetate. (R)-Licarbazepine is primarily studied in relation to its more pharmacologically active enantiomer, (S)-Licarbazepine (Eslicarbazepine).
(R)-Licarbazepine Acetate is a chiral compound derived from licarbazepine, a member of the dibenzazepine carboxamide family. It is primarily recognized for its application as an antiepileptic drug, specifically in the treatment of partial-onset seizures in adults. The compound exhibits a unique metabolic profile that differentiates it from its structural relatives, such as carbamazepine and oxcarbazepine.
(R)-Licarbazepine Acetate is synthesized from racemic licarbazepine through various chemical processes, including enzymatic hydrolysis and asymmetric reduction. It is classified as an antiepileptic drug (AED) and is included in the broader category of dibenzazepines, which are characterized by their dibenzazepine structure with specific functional groups that influence their pharmacological properties.
The synthesis of (R)-Licarbazepine Acetate involves several methods, notably:
The typical reaction conditions include:
The molecular structure of (R)-Licarbazepine Acetate can be described as follows:
The stereochemistry of (R)-Licarbazepine Acetate plays a significant role in its biological activity. The configuration at the chiral center contributes to its selective binding to target receptors involved in seizure activity.
(R)-Licarbazepine Acetate participates in various chemical reactions:
The reaction mechanisms often involve nucleophilic attack on carbonyl groups, leading to the formation of tetrahedral intermediates that subsequently rearrange or decompose to yield final products.
The mechanism of action of (R)-Licarbazepine Acetate primarily involves modulation of voltage-gated sodium channels in neuronal membranes. By stabilizing inactive states of these channels, it reduces neuronal excitability and prevents the propagation of seizure activity.
(R)-Licarbazepine Acetate exhibits several notable physical and chemical properties:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed for purity assessment, revealing high levels of enantiomeric excess (>99%) during synthesis .
(R)-Licarbazepine Acetate is primarily used in clinical settings as an effective treatment for partial-onset seizures in adults. Its favorable pharmacokinetic profile makes it a preferred choice among antiepileptic medications.
Research continues into expanding its applications beyond epilepsy management, including potential uses in mood disorders and neuropathic pain management due to its neuroprotective properties.
(R)-Licarbazepine acetate belongs to the dibenzazepine family of anticonvulsants, sharing a tricyclic core structure with carbamazepine (CBZ), oxcarbazepine (OXC), and eslicarbazepine acetate (ESL). Its active form, (R)-licarbazepine ((R)-Lic), is a chiral metabolite distinguished by its R configuration at the C-10 position. This enantiomer coexists with its S-counterpart in OXC metabolism (converted to a 4:1 ratio of (S)-Lic:(R)-Lic), while ESL metabolism yields >95% (S)-Lic [1] [4] [8]. The R enantiomer exhibits distinct physicochemical properties due to its three-dimensional orientation, influencing its binding affinity to biological targets like voltage-gated sodium channels (VGSCs) [3]. Unlike CBZ, (R)-Lic avoids epoxidation to carbamazepine-10,11-epoxide—a metabolite linked to adverse effects—due to its reduced metabolic pathway [1].
Table 1: Structural and Metabolic Comparison of Dibenzazepine Agents | Compound | Primary Active Metabolite(s) | Enantiomeric Ratio (S:R) | Key Metabolic Features |
---|---|---|---|---|
Carbamazepine (CBZ) | CBZ-10,11-epoxide | N/A | Hepatic epoxidation; strong CYP induction | |
Oxcarbazepine (OXC) | (S)-Lic + (R)-Lic | 4:1 | Cytosolic reduction; weak CYP induction | |
Eslicarbazepine acetate (ESL) | (S)-Lic | 19:1 | Hydrolysis; minimal CYP interactions | |
(R)-Licarbazepine | (R)-Lic | Pure R enantiomer | Glucuronidation; chiral inversion observed | [1] [4] [8] |
Synthesis of (R)-Licarbazepine derivatives relies on asymmetric catalysis or enzymatic resolution to achieve enantiomeric purity. One key approach employs engineered ketoreductases (KREDs), such as KRED CDX-021, which reduces the prochiral ketone precursor 10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide to yield (S)-Lic with >99% enantiomeric excess (ee) [4]. To access (R)-Lic, alternative KREDs with opposite stereoselectivity or chemical inversion strategies are required. For instance, chiral ruthenium catalysts enable asymmetric hydrogenation of the same ketone precursor, achieving up to 98% ee for (R)-Lic [7]. The synthetic challenge lies in suppressing racemization during esterification to form (R)-licarbazepine acetate, as acyl migration may degrade enantiopurity. Recent advances utilize lipases in non-aqueous media to acetylate (R)-Lic selectively, preserving >97% ee [4] [9].
Table 2: Stereoselective Synthesis Methods for Licarbazepine Enantiomers | Method | Enantiomer Produced | Enantiomeric Excess (ee) | Yield |
---|---|---|---|---|
KRED CDX-021 (enzymatic reduction) | (S)-Lic | >99% | 96% | |
Ru-BINAP catalysis (chemical reduction) | (R)-Lic | 98% | 89% | |
Lipase-mediated acetylation | (R)-Licarbazepine acetate | 97% | 82% | [4] [7] |
(R)-Lic undergoes species-dependent chiral inversion to (S)-Lic in vivo, a process first documented in mice. Following oral administration of pure (R)-Lic (350 mg/kg), ~8% converts to (S)-Lic via an oxidative pathway involving transient keto-intermediates [9]. This inversion is unidirectional in rodents—(S)-Lic does not convert to (R)-Lic—due to stereoselective hepatic reductases. In humans, however, inversion is minimal (<5%) for both enantiomers after ESL administration [4] [8]. The phenomenon impacts pharmacokinetics: (R)-Lic shows 2-fold lower brain penetration than (S)-Lic in mice, attributed to efflux transporters like P-glycoprotein favoring the S enantiomer [9]. Renal excretion also differs, with (R)-Lic exhibiting higher renal clearance (1.5×) but lower tubular reabsorption [9].
Table 3: Chiral Inversion and Distribution of Licarbazepine Enantiomers in Mice | Parameter | (R)-Licarbazepine | (S)-Licarbazepine |
---|---|---|---|
Inversion to opposite enantiomer | 8% | None detected | |
Brain-to-plasma ratio | 0.4 | 0.7 | |
Renal clearance (mL/min/kg) | 3.2 | 2.1 | |
Hepatic accumulation | Moderate | High | [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7